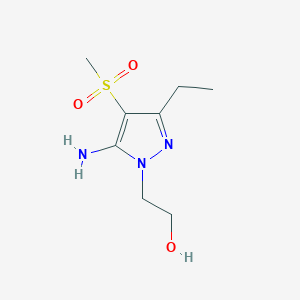
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-アミノ-3-エチル-4-(メチルスルホニル)-1H-ピラゾール-1-イル)エタノールは、ピラゾール類に属する合成有機化合物です。ピラゾール類は、2つの隣接する窒素原子を含む5員環複素環式化合物です。この特定の化合物は、ピラゾール環に結合したアミノ基、エチル基、メチルスルホニル基に加えて、エタノール部分を特徴としています。
製法
合成経路および反応条件
2-(5-アミノ-3-エチル-4-(メチルスルホニル)-1H-ピラゾール-1-イル)エタノールの合成は、通常、以下の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンの反応によって合成できます。この場合、出発物質は酢酸エチルとヒドラジン水和物であり、還流条件下で反応してピラゾール環を形成します。
メチルスルホニル基の導入: メチルスルホニル基は、スルホン化によって導入できます。これは、ピラゾール中間体をトリエチルアミンなどの塩基の存在下でメチルスルホニルクロリドと反応させることを含みます。
アミノ基の付加: アミノ基は、求核置換反応によって導入できます。ピラゾール中間体を適切な条件下でアンモニアまたはアミンで処理します。
エタノール部分の結合: 最後のステップは、ピラゾール中間体をエチレンオキシドまたは同様の試薬と反応させて、エタノール部分を導入することを含みます。
工業生産方法
この化合物の工業生産は、おそらく同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために、温度、圧力、触媒の使用などの反応条件の最適化が含まれます。一貫した生産を確保するために、連続フロー反応器と自動システムが採用される場合があります。
化学反応解析
反応の種類
2-(5-アミノ-3-エチル-4-(メチルスルホニル)-1H-ピラゾール-1-イル)エタノールは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。この反応は、スルホン誘導体の形成につながる可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。これらの反応は、スルホニル基をスルフィドに還元する可能性があります。
置換: アミノ基は、ハロゲン化アルキルまたはアシルクロリドなどの求電子剤との求核置換反応に関与することができ、置換誘導体の形成につながります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
主要な生成物
酸化: スルホン誘導体。
還元: スルフィド誘導体。
置換: 置換ピラゾール誘導体。
科学研究への応用
2-(5-アミノ-3-エチル-4-(メチルスルホニル)-1H-ピラゾール-1-イル)エタノールは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、有機合成において貴重な中間体となっています。
生物学: この化合物は、その潜在的な生物活性のため、酵素阻害や受容体結合の研究に使用される場合があります。
医学: 抗炎症作用や抗がん作用などの潜在的な治療的特性について調査することができます。
産業: この化合物は、新素材の開発や、特殊化学品の合成のための前駆体として応用が見いだされる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be ethyl acetoacetate and hydrazine hydrate, which react under reflux conditions to form the pyrazole ring.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation. This involves the reaction of the pyrazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction. The pyrazole intermediate is treated with ammonia or an amine under suitable conditions.
Attachment of the Ethanol Moiety: The final step involves the reaction of the pyrazole intermediate with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyrazole derivatives.
科学的研究の応用
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
2-(5-アミノ-3-エチル-4-(メチルスルホニル)-1H-ピラゾール-1-イル)エタノールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用し、特定の経路の阻害または活性化につながる可能性があります。アミノ基とスルホニル基の存在は、生物分子中の求核部位または求電子部位との潜在的な相互作用を示唆しています。
類似の化合物との比較
類似の化合物
2-(5-アミノ-3-メチル-4-(メチルスルホニル)-1H-ピラゾール-1-イル)エタノール: 類似の構造ですが、エチル基の代わりにメチル基があります。
2-(5-アミノ-3-エチル-4-(メチルチオ)-1H-ピラゾール-1-イル)エタノール: 類似の構造ですが、メチルスルホニル基の代わりにメチルチオ基があります。
ユニークさ
2-(5-アミノ-3-エチル-4-(メチルスルホニル)-1H-ピラゾール-1-イル)エタノールは、官能基の組み合わせによってユニークです。ピラゾール環にアミノ基とメチルスルホニル基の両方が存在し、エタノール部分も含まれているため、一連の明確な化学的特性と潜在的な反応性を実現しています。これは、研究や産業におけるさまざまな用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(5-Amino-3-methyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a methyl group instead of an ethyl group.
2-(5-Amino-3-ethyl-4-(methylthio)-1H-pyrazol-1-yl)ethanol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Uniqueness
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is unique due to the combination of its functional groups. The presence of both an amino group and a methylsulfonyl group on the pyrazole ring, along with an ethanol moiety, provides a distinct set of chemical properties and potential reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H15N3O3S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC名 |
2-(5-amino-3-ethyl-4-methylsulfonylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H15N3O3S/c1-3-6-7(15(2,13)14)8(9)11(10-6)4-5-12/h12H,3-5,9H2,1-2H3 |
InChIキー |
VXEOFHIXHUHPNQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1S(=O)(=O)C)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11776705.png)
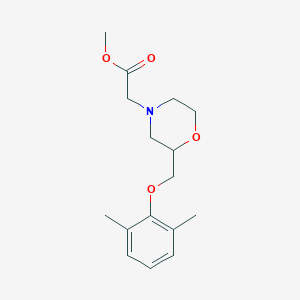
![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B11776724.png)
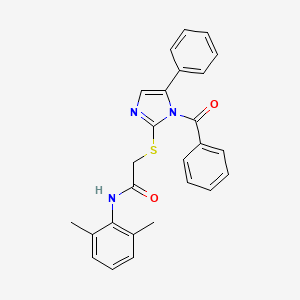
![Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11776745.png)
![2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11776746.png)
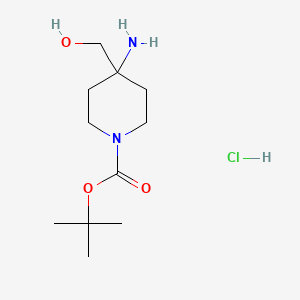
![5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11776749.png)
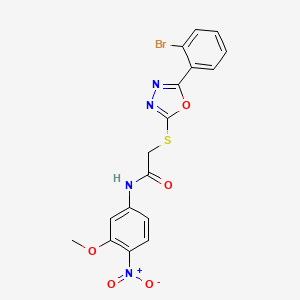
![4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776758.png)
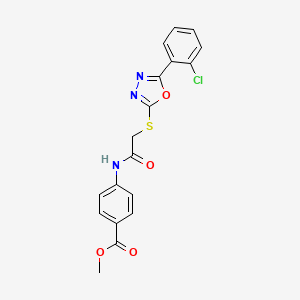
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
![7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11776781.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one](/img/structure/B11776784.png)
